![molecular formula C42H31N2O7PS B2812204 (S)-3-[1-(4-Methoxybenzenesulfonyl)-(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]-1,1'-binaphthalene-2,2'-diyl Hydrogen Phosphate CAS No. 1621994-95-3](/img/structure/B2812204.png)
(S)-3-[1-(4-Methoxybenzenesulfonyl)-(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]-1,1'-binaphthalene-2,2'-diyl Hydrogen Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(S)-3-[1-(4-Methoxybenzenesulfonyl)-(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]-1,1’-binaphthalene-2,2’-diyl Hydrogen Phosphate” is a complex organic compound . It appears as a white to yellow to green powder or crystal .
Synthesis Analysis
The synthesis of this compound involves a mixture of 1 (3.1 mg, 0.0042 mmol) and Ca(OMe)2 (0.4 mg, 0.0042 mmol) in methanol (0.08 mL) stirred for 1 hour. After the solvent is removed under reduced pressure, N-(2-pyridinesulfonyl)cyclohexaneaziridine (20.0 mg, 0.084 mmol) in toluene (1.68 mL) and molecular sieves 4Å (8.4 mg) are successively added .Molecular Structure Analysis
The molecular formula of this compound is C42H31N2O7PS, and its molecular weight is 738.75 .. It has a specific rotation [a]20/D of +275 to +295 deg (C=0.5, CHCl3) . The melting point is 205 °C (dec.) .
Scientific Research Applications
Catalytic Applications
One significant area of application for this compound is in catalysis, particularly in the synthesis of complex organic molecules. The research has shown that compounds with a binaphthalene framework, similar to the one , are effective in palladium-catalyzed asymmetric allylic substitutions. These ligands, due to their chiral and structural characteristics, have demonstrated excellent enantioselectivity in reactions, making them valuable for synthesizing optically active compounds. This application is critical for the pharmaceutical industry, where the production of enantiomerically pure substances is essential for drug development (Mei, Yuan, & Shi, 2011).
Synthesis of Organic Light Emitting Diodes (OLEDs)
Another area of application is in the development of materials for organic light-emitting diodes (OLEDs). Research has explored organotin compounds derived from Schiff bases, indicating potential for use in OLEDs due to their photophysical properties. The synthesized compounds exhibit quantum yields and lifetimes that suggest their utility in the fabrication of devices with intrinsic electroluminescence properties (García-López et al., 2014).
Synthesis of Antioxidant Compounds
Moreover, the synthesis of new compounds bearing the binaphthalene moiety has been linked to antioxidant activity. This is particularly relevant for the development of molecules with potential health benefits. For instance, compounds synthesized by reacting aryl hydrazides with certain acids have shown significant free-radical scavenging ability, underscoring their potential as antioxidants (Shakir, Ariffin, & Abdulla, 2014).
Photophysical Characterization
The photophysical characterization of compounds derived from or related to "(S)-3-[1-(4-Methoxybenzenesulfonyl)-(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]-1,1'-binaphthalene-2,2'-diyl Hydrogen Phosphate" has been a focus of research, aiming at understanding their properties for applications in fluorescent materials and sensors. Such studies are crucial for the design of new materials with desired optical properties for applications ranging from bioimaging to sensing technologies (Kundu, Karthikeyan, Moon, & Anthony, 2019).
properties
IUPAC Name |
13-hydroxy-10-[(4S,5S)-1-(4-methoxyphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H31N2O7PS/c1-49-31-21-23-32(24-22-31)53(47,48)44-40(29-15-6-3-7-16-29)39(28-13-4-2-5-14-28)43-42(44)35-26-30-17-9-11-19-34(30)38-37-33-18-10-8-12-27(33)20-25-36(37)50-52(45,46)51-41(35)38/h2-26,39-40H,1H3,(H,45,46)/t39-,40-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZGNSVHJJRNOD-ZAQUEYBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C(C(N=C2C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6)O)C8=CC=CC=C8)C9=CC=CC=C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2[C@H]([C@@H](N=C2C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6)O)C8=CC=CC=C8)C9=CC=CC=C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H31N2O7PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

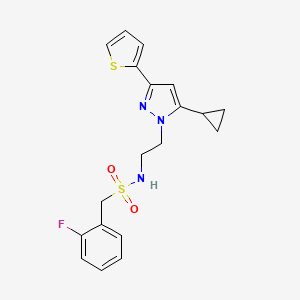
![(Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2812123.png)
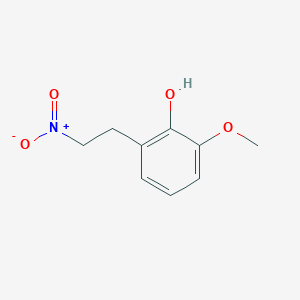
![2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2812128.png)
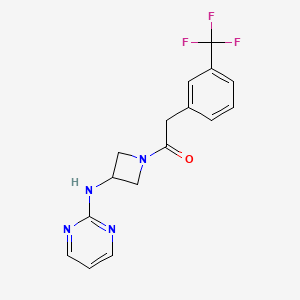
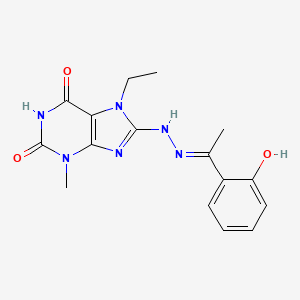
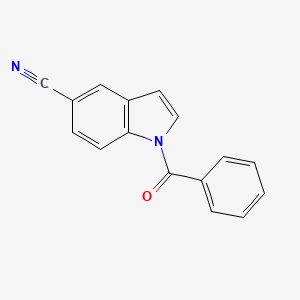
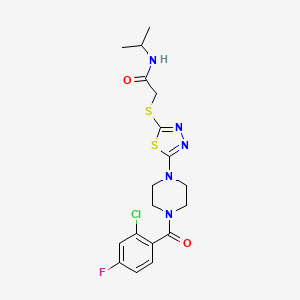
![N-([3,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2812134.png)
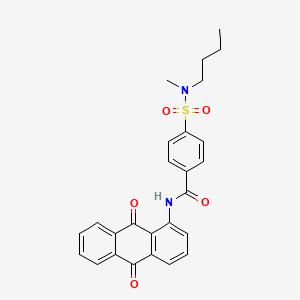
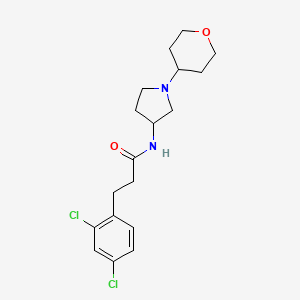

![N-{1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-yl}-6-chloropyridine-3-carboxamide](/img/structure/B2812143.png)
